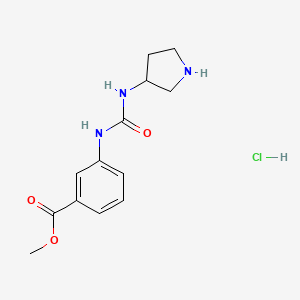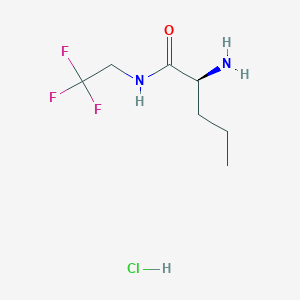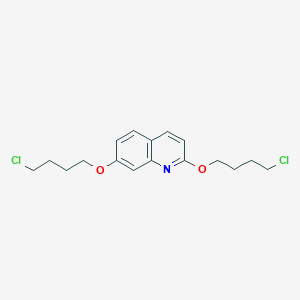
5-Hydrazinylquinoline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula of 5-Hydrazinylquinoline hydrochloride is C9H10ClN3 . The molecular weight is 195.65 g/mol .Chemical Reactions Analysis
The compound is primarily used as a ligand in the synthesis of coordination compounds and as a starting material for the synthesis of biologically active molecules. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .Physical And Chemical Properties Analysis
5-Hydrazinylquinoline hydrochloride is a crystalline solid with a white to light yellow color. The melting point of the compound ranges from 209-211 °C. It is soluble in water and ethanol, but insoluble in organic solvents such as benzene and toluene.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline compounds are known for their pharmacological activities and are essential in several active heterocyclic compounds due to their varied applications in medicinal chemistry .
Synthetic Organic Chemistry
These compounds also play a significant role in synthetic organic chemistry, where there is an increasing expectation for chemists to produce greener and more sustainable chemical processes .
Industrial Chemistry
In the field of industrial chemistry, quinolines have a variety of applications, which underscores their importance in this sector .
Safety and Hazards
The safety data sheet for a similar compound, hydrochloric acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The future directions in controlled drug delivery, which could potentially involve 5-Hydrazinylquinoline hydrochloride, include the development of controlled release dosage forms, nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials .
Wirkmechanismus
Target of Action
5-Hydrazinylquinoline hydrochloride, a derivative of quinoline hydrazone, has been found to exhibit promising antibacterial and antitubercular potential . The primary targets of this compound are bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus, as well as the tuberculosis-causing bacterium Mtb WT H37Rv .
Mode of Action
They interfere with the parasite’s ability to break down and digest hemoglobin . It is plausible that 5-Hydrazinylquinoline hydrochloride may have a similar mode of action against its bacterial targets.
Biochemical Pathways
Given the compound’s antibacterial and antitubercular activity, it is likely that it interferes with essential biochemical pathways in the target bacteria, leading to their death .
Result of Action
The result of the action of 5-Hydrazinylquinoline hydrochloride is the inhibition of growth or killing of the target bacteria, including Acinetobacter baumanii, Escherichia coli, Staphylococcus aureus, and Mtb WT H37Rv . This leads to the alleviation of the infections caused by these bacteria.
Eigenschaften
IUPAC Name |
quinolin-5-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITLGYGOMCQXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)


![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)





![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)


